molecular formula C17H14N2O4 B486258 2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 683248-88-6

2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B486258
CAS No.: 683248-88-6
M. Wt: 310.3g/mol
InChI Key: MOXBZNRZFCFZAC-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate methoxy-substituted phenol under acidic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with 4-aminophenol in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in various assays for its potential antioxidant, anti-inflammatory, and antimicrobial activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress and inflammation play a critical role. Preliminary studies suggest it may have potential as a lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents, due to its chromene core

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Hydroxyphenyl)imino]-2H-chromene-3-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    8-Methoxy-2H-chromene-3-carboxamide: Lacks the imino and hydroxyphenyl groups, resulting in different chemical and biological properties.

    2-[(4-Hydroxyphenyl)imino]-8-methoxy-2H-chromene: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the hydroxyphenyl and methoxy groups, along with the imino and carboxamide functionalities, makes 2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide unique. These groups contribute to its diverse chemical reactivity and potential for various scientific applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-hydroxyphenyl)imino-8-methoxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-14-4-2-3-10-9-13(16(18)21)17(23-15(10)14)19-11-5-7-12(20)8-6-11/h2-9,20H,1H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXBZNRZFCFZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)O)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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